2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound of significant interest in the fields of chemistry and medicine
Properties
IUPAC Name |
2,5-difluoro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O3S/c1-9-18-19-13-4-5-14(20-21(9)13)24-7-6-17-25(22,23)12-8-10(15)2-3-11(12)16/h2-5,8,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAQUJPINZKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process starts with the fluorination of a benzene ring to introduce the difluoro substituents, followed by sulfonation to form the benzenesulfonamide core. The triazole and pyridazine moieties are then constructed and connected through appropriate linkage chemistry.
Industrial Production Methods
Industrial production of this compound would involve optimizing the reaction conditions for scalability, ensuring high yields, and minimizing impurities. This often includes the use of efficient catalysts, controlled temperature, and pressure conditions, and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo a variety of chemical reactions:
Oxidation: : The presence of the triazole and pyridazine rings offers sites for potential oxidation reactions.
Reduction: : Suitable conditions can reduce specific functional groups without compromising the entire structure.
Substitution: : The difluoro substituents on the benzene ring and the benzenesulfonamide group are susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Often involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: : Utilizes nucleophiles or electrophiles under controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The products of these reactions vary depending on the reagents and conditions but typically result in modified derivatives that retain the core structure of the compound while introducing new functionalities.
Scientific Research Applications
2,5-Difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has a range of applications across several fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and materials.
Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Investigated as a potential therapeutic agent due to its unique structure that may confer specific pharmacological properties.
Industry: : Applications in the development of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound's binding affinity and specificity, while the triazole and pyridazine rings facilitate its integration into biological pathways. This combination of features may influence various cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Compared to other fluorinated benzenesulfonamides and triazolopyridazines, 2,5-difluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide stands out due to its specific arrangement of functional groups. Similar compounds include:
2,5-Difluorobenzenesulfonamide
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
2,5-Difluoro-N-(2-((4-oxo-4H-quinazolin-3-yl)oxy)ethyl)benzenesulfonamide
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
